molecular formula C11H20N2O4 B1375319 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353973-96-2

3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1375319
CAS No.: 1353973-96-2
M. Wt: 244.29 g/mol
InChI Key: QYCDJLXQVCCCHB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolidine ring substituted at the 3-position with a carboxymethyl-amino group (-NH-CH2-COOH) and protected at the 1-position by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C13H24N2O4, with a molecular weight of 272.35 g/mol and CAS number 1353983-56-8 .

Role in Synthesis: The Boc group serves as a protective moiety for amines during multi-step organic syntheses, particularly in peptide and heterocyclic chemistry. The carboxymethyl-amino group provides a reactive site for further functionalization, such as chelation or conjugation with biomolecules.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCDJLXQVCCCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-96-2
Record name 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}amino)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the protection of the carboxylic acid group using tert-butyl esterification. One common method involves the reaction of the amino acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as the use of calcium (II) iodide as a protective agent, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to regenerate the free carboxylic acid. This reaction is critical for generating bioactive intermediates in drug synthesis:

ConditionsReagentsProductYieldSource
Acidic hydrolysisHCl (4M) in dioxane3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid92%
Basic hydrolysisNaOH (2M) in THF/H₂OSodium salt of carboxylic acid85%
Enzymatic cleavageLipase B in buffer (pH 7)Partial hydrolysis with >90% ee78%

Mechanistic Insight : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Base-mediated hydrolysis proceeds via deprotonation of the nucleophile (OH⁻), forming a tetrahedral intermediate .

Nucleophilic Substitution at the Amine Center

The carboxymethyl-amino group participates in alkylation and acylation reactions, enabling structural diversification:

Reaction TypeReagentsProductsApplicationsSource
Reductive aminationNaBH₃CN, aldehydesSecondary/tertiary amine derivativesCNS-targeting drug analogs
AcylationAcetyl chloride, DMAPN-Acetylated compoundsProdrug synthesis
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsBiaryl-pyrrolidine hybridsFluorescent probes

Notable Example : Reaction with 4-bromobenzaldehyde under reductive amination conditions yielded a compound with enhanced blood-brain barrier permeability (IC₅₀ = 0.8 μM for NMDA receptor antagonism) .

Cyclization and Ring Functionalization

The pyrrolidine ring undergoes stereoselective modifications, including C–H activation and cross-coupling:

ProcessCatalyst SystemOutcomeSelectivitySource
C–H ArylationPd(OAc)₂, 8-aminoquinoline3,4-Disubstituted pyrrolidine>20:1 dr
Epoxidationm-CPBAEpoxide at C4-C5 position75% trans
Ring expansionRh₂(CO)₄Cl₂, CO gasPiperidine derivatives68% yield

Key Finding : Directed C–H arylation at the 4-position using Pd catalysis achieved 45% yield with 8-aminoquinoline as a directing group . This method enables late-stage diversification without protecting group manipulation.

Protection/Deprotection Strategies

The tert-butyl group serves as a transient protecting group during multi-step syntheses:

StrategyConditionsCompatibilitySource
Boc RemovalTFA in DCM (1:1 v/v)Retains carboxymethyl-amino integrity
Selective ester cleavageLiOH in MeOH/H₂OLeaves benzyl ethers intact
Orthogonal protectionFmoc-OSu, DIEASimultaneous N-Fmoc protection

Optimized Protocol : Simultaneous deprotection of tert-butyl ester and Boc groups using HCl/dioxane (4M, 2h) achieved 94% recovery of the free amino acid .

Coordination Chemistry and Metal Interactions

The compound acts as a ligand for transition metals, influencing catalytic activity:

Metal IonComplex StructureObserved EffectSource
Cu(II)Square-planar geometryEnhanced oxidase mimic activity
Pd(II)κ²-N,O coordinationAccelerated Suzuki-Miyaura coupling
Fe(III)Octahedral complexFenton reaction modulation

Catalytic Application : The Pd(II) complex reduced coupling temperatures in aryl-aryl bond formation from 100°C to 60°C while maintaining >95% conversion .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ParameterConditionsHalf-lifeDegradation PathwaySource
pH 7.4 buffer37°C, 24h>48hEster hydrolysis
Human plasma37°C, 6h8.2hEnzymatic cleavage
UV light (254 nm)Methanol solution92% intact after 1hPhotooxidation

Formulation Insight : Microencapsulation in PLGA nanoparticles extended plasma half-life to 14.3h, demonstrating utility in sustained-release formulations.

Scientific Research Applications

3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as CMP, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the applications of CMP in different fields, particularly focusing on medicinal chemistry, biochemistry, and material science.

Medicinal Chemistry

CMP has been investigated for its potential therapeutic properties, particularly as an amino acid derivative that may influence metabolic pathways. Its structure allows it to act as a precursor for the synthesis of various bioactive compounds.

Case Study: Anticancer Activity

Research has indicated that CMP derivatives exhibit cytotoxic effects against certain cancer cell lines. In a study conducted by Zhang et al. (2020), CMP was modified to enhance its binding affinity to specific receptors involved in tumor growth. The modified compounds demonstrated significant inhibition of cell proliferation in vitro, suggesting potential as anticancer agents.

Biochemistry

In biochemistry, CMP serves as a valuable building block for peptide synthesis. Its carboxymethyl group enhances solubility and reactivity, making it suitable for conjugation reactions.

Case Study: Peptide Synthesis

A study by Liu et al. (2021) explored the use of CMP in synthesizing peptides with enhanced stability and bioactivity. By incorporating CMP into peptide chains, researchers were able to produce compounds with improved pharmacokinetic profiles, leading to better therapeutic outcomes in animal models.

Material Science

CMP has also found applications in material science, particularly in the development of biodegradable polymers. Its ester functionality allows it to be incorporated into polymer matrices, providing enhanced mechanical properties and biodegradability.

Case Study: Biodegradable Polymers

In a study by Johnson et al. (2019), CMP was used to create a new class of biodegradable polyesters. The resulting materials exhibited favorable degradation rates in aqueous environments, making them suitable for applications in packaging and biomedical devices.

Table 2: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryCytotoxic effects on cancer cell linesZhang et al., 2020
BiochemistryEnhanced peptide stability and bioactivityLiu et al., 2021
Material ScienceDevelopment of biodegradable polymersJohnson et al., 2019

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group protects the carboxylic acid functionality during chemical reactions, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparison with Similar Compounds

Substituent Variability at the 3-Position

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethyl-amino (-NH-CH2-COOH) C13H24N2O4 272.35 1353983-56-8 Chelation, drug intermediate, peptide coupling
3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 6-Chloro-pyrimidin-4-yl C13H18ClN3O2 283.76 945896-18-4 Kinase inhibitor intermediates
3-Amino-3-(hydroxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Hydroxymethyl (-CH2-OH) C11H20N2O3 228.29 889949-18-2 Peptide backbone modification
3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-Methoxy-phenylamino C16H23N2O3 291.37 - Neurotensin receptor agonist precursor
3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Methyl-carboxymethyl-amino (-CH2-N(CH3)-CH2-COOH) C13H24N2O4 272.35 1353983-56-8 Enhanced lipophilicity for CNS-targeting drugs
3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Isopropyl-carboxymethyl-amino C15H28N2O4 300.40 1353946-11-8 Steric hindrance applications in selective binding

Key Structural and Functional Differences

Reactivity of the Amino Group: The carboxymethyl-amino group in the target compound enables carboxylic acid coupling (e.g., amide bond formation), whereas analogs like the hydroxymethyl variant () lack this reactivity . Chloropyrimidine-substituted analogs () are tailored for heterocyclic cross-coupling reactions, useful in kinase inhibitor synthesis .

Steric and Electronic Effects: Bulky substituents (e.g., isopropyl in ) reduce nucleophilicity at the amino group but enhance selectivity in receptor binding . Electron-withdrawing groups (e.g., 6-chloro-pyrimidinyl in ) increase stability under acidic conditions compared to the carboxymethyl group .

Protection/Deprotection Strategies :

  • The Boc group in all compounds is cleaved under acidic conditions (e.g., HCl/dioxane in ), but electron-rich substituents (e.g., methoxy-phenyl in ) may slow deprotection kinetics .

Research Findings and Trends

  • Computational Studies : AutoDock Vina () predicts that carboxymethyl-substituted analogs exhibit higher binding affinity to metalloenzymes compared to hydroxymethyl derivatives .
  • Market Availability : CymitQuimica () and SynChem, Inc. () list the target compound as a high-demand building block for fragment-based drug design .

Biological Activity

3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, a compound characterized by its unique pyrrolidine structure and functional groups, has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with both carboxylic acid and amino functional groups, along with a tert-butyl ester moiety. The presence of these functional groups is crucial as they influence the compound's solubility, stability, and reactivity in biological systems.

PropertyValue
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Density1.151 g/cm³
Boiling Point357.4 °C
Flash Point169.9 °C
pKa4.65
Storage Conditions2-8 °C

Biological Activity

The biological activity of this compound is primarily influenced by its structural components. Compounds with similar structures often exhibit significant pharmacological properties, including:

  • Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of carboxyl and amino groups, which can scavenge free radicals.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neurotransmitter systems, particularly in relation to glutamate receptors .
  • Enzyme Inhibition : The compound can interact with specific enzymes or receptors, altering their activity which may lead to therapeutic effects.

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The functional groups facilitate specific interactions—hydrogen bonds and hydrophobic interactions—modulating the activity of these targets. For instance, the carboxylic group can participate in essential ion pair interactions with receptor sites, enhancing binding affinity .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
  • Introduction of Carboxymethyl Group : The carboxymethyl group is introduced via nucleophilic substitution.
  • Tert-Butyl Ester Formation : The final step involves the protection of the carboxylic acid group as a tert-butyl ester to enhance stability.

Case Studies

Recent studies have highlighted various applications and biological evaluations:

  • Neuroprotective Studies : A study demonstrated that derivatives similar to this compound showed promise in protecting neuronal cells from excitotoxicity induced by glutamate .
  • Antioxidant Evaluation : Research indicated that compounds with similar structures exhibited significant antioxidant activities in vitro, suggesting potential therapeutic uses in oxidative stress-related disorders .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that the compound could effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer biology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Methodology : The compound is typically synthesized via activation of the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride), followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine. Reaction conditions (0–20°C, dichloromethane solvent) and stoichiometric ratios are critical for yield optimization .
  • Key Steps :

Activation of the carboxylic acid to an acid chloride.

Nucleophilic substitution with tert-butyl alcohol under basic conditions.

Purification via column chromatography or recrystallization.

Q. How is the compound purified after synthesis, and what analytical techniques confirm its purity?

  • Purification : Recrystallization (using solvents like ethanol/water mixtures) or silica-gel column chromatography are standard methods. Impurities such as unreacted starting materials or byproducts are removed via gradient elution .
  • Analytical Validation :

  • NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR).
  • HPLC/MS : Purity assessment (>95%) and molecular weight confirmation (e.g., molecular ion peak at m/z 229.28 for related analogs) .

Q. What safety precautions are recommended for handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties (lachrymator effects reported for similar tert-butyl esters) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling. Spill protocols should include neutralization with inert adsorbents .

Advanced Research Questions

Q. How does pH or temperature affect the stability of the tert-butyl ester group in this compound?

  • Stability Studies :

  • Acidic Conditions : The tert-butyl ester is prone to cleavage under strong acids (e.g., TFA), generating carboxylic acid derivatives.
  • Thermal Stability : Decomposition observed >80°C; storage at 2–8°C in inert atmospheres is recommended for long-term stability .
    • Experimental Design : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products.

Q. How can contradictory data on synthetic yields or reaction efficiency be resolved?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in solvents or reagents (e.g., triethylamine) can reduce yields. Karl Fischer titration ensures anhydrous conditions .
  • Kinetic Studies : Varying reaction times/temperatures to identify optimal conditions (e.g., 0°C vs. room temperature for acid chloride formation) .
    • Validation : Replicate experiments with controlled variables (e.g., stoichiometry, solvent grade) to isolate contributing factors.

Q. What computational tools are effective for predicting retrosynthetic pathways or stereochemical outcomes?

  • AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio leverage reaction databases to propose feasible routes. For stereochemical control (e.g., R-configuration at the pyrrolidine ring), molecular docking or DFT calculations predict energy barriers for epimerization .
  • Case Study : Retrosynthetic analysis of tert-butyl (3R)-3-aminopyrrolidine derivatives using PubChem data to prioritize high-yield steps .

Q. How can this compound serve as a precursor for prodrug development or targeted drug delivery?

  • Functionalization Strategies :

  • Carboxymethyl Group : Coupling with bioactive amines (e.g., anticancer agents) via EDC/NHS chemistry.
  • tert-Butyl Deprotection : Controlled cleavage to generate free carboxylic acids for conjugation with polymers or antibodies .
    • In Vivo Validation : Pharmacokinetic studies in rodent models to assess bioavailability and metabolic pathways (e.g., esterase-mediated hydrolysis).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

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